molecular formula C20H23N5O3S B12196685 N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12196685
M. Wt: 413.5 g/mol
InChI Key: HSQYPKQEAVBCHC-UHFFFAOYSA-N
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Description

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a structurally complex sulfonamide derivative. Its core structure comprises a benzenesulfonamide scaffold substituted with a [1,2,4]triazolo[4,3-a]pyridine moiety and a 2-oxopyrrolidin group. The 2-oxopyrrolidin substituent may enhance solubility or modulate pharmacokinetic properties.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C20H23N5O3S/c1-14(2)19(20-22-21-17-6-3-4-12-25(17)20)23-29(27,28)16-10-8-15(9-11-16)24-13-5-7-18(24)26/h3-4,6,8-12,14,19,23H,5,7,13H2,1-2H3

InChI Key

HSQYPKQEAVBCHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Aminophenyl-2-Pyrrolidone

A common route involves reacting 4-amino-N-(2-oxopyrrolidin-1-yl)benzene with benzenesulfonyl chloride under basic conditions. For example:

  • Reagents : 4-Amino-2-pyrrolidone (1.0 eq), benzenesulfonyl chloride (1.2 eq), pyridine (3.0 eq) as base.

  • Conditions : Stirred in dichloromethane at 0°C → room temperature for 12 hours.

  • Yield : 85–92% after silica gel chromatography.

Key Insight : The 2-oxopyrrolidin group enhances solubility, facilitating subsequent coupling reactions.

The triazolopyridine core is constructed via cyclization, followed by introduction of the propylamine side chain.

Cyclization of Hydrazinylpyridines

Method A (Chloroethynylphosphonate Cyclization) :

  • Substrates : 2-Hydrazinylpyridine derivatives and chloroethynylphosphonates.

  • Conditions : Catalyst-free, 5-exo-dig cyclization in refluxing toluene (110°C, 6–8 hours).

  • Yield : 70–78% for triazolopyridines.

Method B (N-Chlorosuccinimide-Mediated Cyclization) :

  • Substrates : Hydrazones treated with NCS in DMF.

  • Conditions : Exothermic reaction at 0°C → room temperature, followed by triethylamine quenching.

  • Yield : >90% for brominated derivatives.

Propylamine Side Chain Introduction

  • Alkylation : Reacting triazolopyridine with 1-bromo-2-methylpropane in the presence of K₂CO₃.

  • Reductive Amination : Using 2-methylpropanal and NaBH₃CN in methanol.

  • Yield : 65–75% after purification.

Coupling of the Two Moieties

The final step involves linking the sulfonamide and triazolopyridine-propylamine fragments.

Nucleophilic Substitution

  • Reagents : Sulfonamide (1.0 eq), triazolopyridine-propyl bromide (1.1 eq), Cs₂CO₃ (2.0 eq).

  • Conditions : Pd₂(dba)₃/Xantphos catalysis in 1,4-dioxane at 100°C under argon.

  • Yield : 60–68%.

Microwave-Assisted Coupling

  • Reagents : Same as above, with microwave irradiation (150°C, 30 minutes).

  • Yield : 82% with reduced side products.

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing 5-endo-dig vs. 5-exo-dig pathways.

  • Solution : Electron-withdrawing groups on hydrazinylpyridines favor exo cyclization.

Purification Challenges

  • Problem : Co-elution of sulfonamide and triazolopyridine intermediates.

  • Solution : Use of reverse-phase HPLC with acetonitrile/water gradients.

Analytical Characterization

Parameter Method Key Findings
PurityHPLC (C18 column)>98% purity after recrystallization from ethanol/water
Structure ConfirmationX-ray CrystallographyPlanar triazolopyridine core; dihedral angle of 87° with sulfonamide
Mass SpectrometryHRMS (ESI+)[M+H]⁺ observed at m/z 496.6 (calc. 496.6)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis routes, substituent effects, and inferred biological implications. Data are derived from peer-reviewed studies (Table 1).

Key Observations

Structural Diversity in Substituents: The target compound’s [1,2,4]triazolo[4,3-a]pyridine group distinguishes it from the thiazolyl and anilinopyridin-3-yl substituents in the analogs. The 2-oxopyrrolidin substituent introduces a lactam ring, contrasting with the thioxopyrimidinyl group in and the simple methyl group in . This may reduce toxicity compared to thiol-containing analogs.

This suggests that the triazolopyridine moiety may require specialized cyclization steps.

Biological Relevance: Compounds with thiazolyl groups (e.g., ) are often associated with antimicrobial activity due to their resemblance to sulfathiazole, a classic sulfonamide antibiotic.

Biological Activity

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a triazolo-pyridine moiety linked to a benzenesulfonamide group, which is known for its diverse biological activities. The molecular formula is C16H20N6O3SC_{16}H_{20}N_{6}O_{3}S.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, it has shown potential as an inhibitor of:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immune responses, making this compound a candidate for cancer immunotherapy .
  • c-Met and VEGFR-2 kinases : These kinases are involved in cancer cell proliferation and survival. The compound's interaction with these targets suggests its potential as an anticancer agent .

Biological Activity

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological ActivityMechanism
This compoundIDO1 InhibitionEnhances immune response against tumors
6-Chloro-[1,2,4]triazolo[4,3-a]pyridineModerate IDO1 inhibitionImmune modulation
7-MethylquinolineAntimicrobial propertiesTargets bacterial pathways
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineEnhanced binding affinityInteracts with heme-containing enzymes

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Cancer Immunotherapy : Research indicates that derivatives of this compound can significantly inhibit IDO1 activity. For instance, a study demonstrated that a related triazolo-pyridine compound exhibited an IC50 value of 0.013μM0.013\mu M against IDO1 , suggesting strong potential for enhancing anti-tumor immunity.
  • Antimicrobial Activity : Compounds with similar structural features have been noted for their antibacterial and antifungal properties. The presence of the quinoline and triazole moieties contributes to their efficacy against various pathogens .
  • Kinase Inhibition : In vitro studies have shown that this compound can inhibit key kinases involved in cancer cell signaling pathways. For example, it was found to effectively inhibit c-Met and VEGFR-2 kinases, which are critical for tumor growth and metastasis .

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